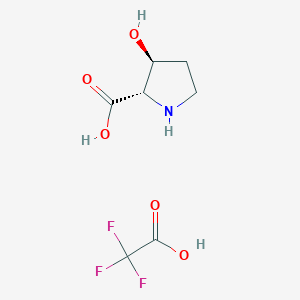
1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a butylsulfonyl group and a 4-fluorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group is introduced via sulfonylation, using reagents such as butylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the 4-Fluorobenzyl Ether Moiety: The final step involves the etherification of the piperidine ring with 4-fluorobenzyl alcohol, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study receptor-ligand interactions.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The butylsulfonyl group and the 4-fluorobenzyl ether moiety can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- 1-(Butylsulfonyl)-4-(((4-chlorobenzyl)oxy)methyl)piperidine
- 1-(Butylsulfonyl)-4-(((4-methylbenzyl)oxy)methyl)piperidine
- 1-(Butylsulfonyl)-4-(((4-bromobenzyl)oxy)methyl)piperidine
Uniqueness
1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine is unique due to the presence of the 4-fluorobenzyl ether moiety, which can impart distinct electronic and steric properties compared to its analogs. This can result in different reactivity, binding affinity, and selectivity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-butylsulfonyl-4-[(4-fluorophenyl)methoxymethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNO3S/c1-2-3-12-23(20,21)19-10-8-16(9-11-19)14-22-13-15-4-6-17(18)7-5-15/h4-7,16H,2-3,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVSYRJNHPXGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)COCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE](/img/structure/B2995342.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2995346.png)

![(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2995349.png)
![1-(2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2995350.png)


![Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2995356.png)
![4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2995357.png)
![3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2995358.png)



![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2995363.png)
